methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS: 91635-21-1) is a synthetic coumarin derivative characterized by a bromine atom at the 6-position and a methyl ester at the 3-position of the 2H-chromene-2-one scaffold. This compound is not a terminal therapeutic agent but rather a privileged synthetic intermediate and building block for drug discovery programs.

Molecular Formula C11H7BrO4
Molecular Weight 283.07 g/mol
CAS No. 91635-21-1
Cat. No. B3058763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
CAS91635-21-1
Molecular FormulaC11H7BrO4
Molecular Weight283.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
InChIInChI=1S/C11H7BrO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3
InChIKeyCSJHGVIKEOYMML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate (CAS 91635-21-1) | Coumarin Building Block Procurement Guide


Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS: 91635-21-1) is a synthetic coumarin derivative characterized by a bromine atom at the 6-position and a methyl ester at the 3-position of the 2H-chromene-2-one scaffold. This compound is not a terminal therapeutic agent but rather a privileged synthetic intermediate and building block for drug discovery programs . Its unique substitution pattern enables specific intermolecular interactions that differentiate it from other halogenated coumarin esters in solid-state applications [1].

Why Methyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate Cannot Be Simply Substituted with Other Coumarin Esters


Substituting methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate with other coumarin-3-carboxylate analogs—such as those with different halogens (e.g., Cl), alkyl groups (e.g., ethyl), or lacking the 6-substituent—is not scientifically valid. Structural crystallography reveals that the 6-bromo substitution induces a specific out-of-plane distortion of the carbonyl groups, which dictates the formation of unique C-Br⋯C=O dipolar interactions and, consequently, a distinct three-dimensional supramolecular architecture not replicated by chloro analogs [1]. Furthermore, class-level evidence indicates that the 6-bromo-3-carboxylate motif is a critical determinant of biological activity in anthelmintic assays, with the brominated ethyl ester demonstrating superior efficacy over 56 other synthesized coumarin derivatives [2].

Methyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate: Quantifiable Differentiation Evidence vs. Analogs


Supramolecular Architecture: Distinct Carbonyl Distortion Angles vs. Ethyl 6-Chloro Analog

Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibits a unique solid-state geometry defined by specific carbonyl group out-of-plane distortions that dictate its supramolecular packing. In a direct crystallographic comparison of the ethyl ester analogs, the bromo derivative (compound II) showed lactone carbonyl deviations of 9.07° and 18.96°, compared to 8.37° and 17.57° for the chloro derivative (compound I) [1]. This quantifiable geometric difference facilitates distinct C-Br⋯C=O dipolar interactions, which are energetically and directionally different from C-Cl⋯C=O interactions, thereby generating a unique 3D network [1].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Supramolecular Architecture: Distinct Carbonyl Distortion Angles vs. Ethyl 6-Chloro Analog (Ester C=O)

The geometry of the ester carbonyl group also differs significantly between bromo and chloro analogs. In a direct head-to-head comparison of the ethyl ester derivatives, the ester carbonyl group in the bromo compound deviates from the chromene plane by 18.96°, whereas the deviation in the chloro compound is 17.57° [1]. This greater distortion influences the strength and geometry of intermolecular C=O⋯C=O and C-X⋯C=O dipolar interactions.

Crystal Engineering Supramolecular Chemistry Dipolar Interactions

Anthelmintic Activity: 6-Bromo Ester Scaffold Demonstrates Class-Leading In Vivo Efficacy

Within a class of 57 substituted coumarin-3-carboxylic esters and amides evaluated for anthelmintic activity, the ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate analog was identified as the single most effective compound in vivo against Schistosomiasis japonica in mice [1]. This finding establishes the 6-bromo-3-carboxylate scaffold as a privileged chemotype for this therapeutic area, suggesting that methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, as a close structural analog, may serve as a key intermediate for further medicinal chemistry optimization.

Neglected Tropical Diseases Schistosomiasis Drug Discovery

Molecular Properties: Lipophilicity and Hydrogen Bonding Differentiate from Non-Halogenated Core

The presence of a bromine atom at the 6-position and a methyl ester at the 3-position confers distinct physicochemical properties compared to the non-halogenated core scaffold. Based on computational data, the 6-bromo-3-carboxylate scaffold exhibits a calculated XLogP3-AA of approximately 2.9, indicating significantly higher lipophilicity than the unsubstituted methyl coumarin-3-carboxylate, which has a LogP of 1.38 [1]. This increase in lipophilicity may influence membrane permeability and non-specific protein binding in biological assays.

Medicinal Chemistry Physicochemical Properties ADME

High-Value Research and Industrial Applications for Methyl 6-Bromo-2-oxo-2H-chromene-3-carboxylate


Rational Design of Halogen-Bonded Co-Crystals and Supramolecular Assemblies

Leverage the uniquely distorted carbonyl geometry and the presence of a polarizable bromine atom to engineer novel crystalline materials. The demonstrated ability of the 6-bromo substituent to engage in specific C-Br⋯C=O dipolar interactions [1] makes methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate a superior building block for designing co-crystals with predictable stoichiometry and packing arrangements compared to its chloro or unsubstituted analogs. This is directly applicable to crystal engineering, pharmaceutical co-crystal development for improved solubility, and the design of functional organic materials.

Lead Optimization and SAR Studies for Novel Anthelmintic Agents

Utilize methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate as a key synthetic intermediate to explore the structure-activity relationship (SAR) around the 6-bromo-3-carboxylate pharmacophore. Class-level evidence indicates that this specific substitution pattern was critical for achieving superior in vivo anthelmintic activity against Schistosomiasis japonica among 57 analogs [1]. The methyl ester provides a versatile handle for further functionalization to generate amide, hydrazide, or other ester derivatives for biological evaluation, targeting neglected tropical diseases.

Synthesis of Molecular Probes and Fluorescent Sensors

The coumarin core is a well-established fluorophore. The presence of the reactive bromine atom at the 6-position allows for facile derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functional groups that can modulate fluorescence properties or install reactive handles for bioconjugation. The distinct electronic properties imparted by the bromine and the ester group [1] can be exploited to fine-tune the photophysical characteristics (e.g., Stokes shift, quantum yield) of the resulting probes for applications in bioimaging and diagnostics.

Medicinal Chemistry Building Block with Distinct Physicochemical Profile

Incorporate methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate into drug discovery libraries as a fragment or building block where increased lipophilicity (calculated XLogP3-AA ~2.9 [1]) is desirable for target engagement or membrane permeability. Its profile is markedly different from the non-brominated core scaffold (LogP ~1.38 [2]), offering medicinal chemists a way to modulate key drug-like properties such as LogP, solubility, and metabolic stability early in the lead identification process.

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